1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 1,3-benzothiazole-2-carboxylate
CAS No.: 1396625-96-9
Cat. No.: VC11897268
Molecular Formula: C19H15N3O3S2
Molecular Weight: 397.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396625-96-9 |
|---|---|
| Molecular Formula | C19H15N3O3S2 |
| Molecular Weight | 397.5 g/mol |
| IUPAC Name | [1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 1,3-benzothiazole-2-carboxylate |
| Standard InChI | InChI=1S/C19H15N3O3S2/c1-24-13-6-4-8-15-16(13)21-19(27-15)22-9-11(10-22)25-18(23)17-20-12-5-2-3-7-14(12)26-17/h2-8,11H,9-10H2,1H3 |
| Standard InChI Key | ZTQSRXKZUHAHKF-UHFFFAOYSA-N |
| SMILES | COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=NC5=CC=CC=C5S4 |
| Canonical SMILES | COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=NC5=CC=CC=C5S4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates two benzothiazole rings connected via an azetidine spacer. Key features include:
-
Benzothiazole core: A bicyclic system with sulfur and nitrogen atoms, known for pharmacological versatility .
-
Methoxy group: At the 4-position of the first benzothiazole, enhancing lipophilicity and metabolic stability .
-
Azetidine ring: A four-membered nitrogen-containing ring, contributing to conformational rigidity .
-
Ester linkage: Facilitates interactions with biological targets through hydrogen bonding .
Physicochemical Data
Key observations:
-
High lipophilicity (LogP = 3.2) suggests blood-brain barrier permeability, relevant for CNS-targeted therapies .
-
Polar surface area (PSA) of 98 Ų indicates moderate solubility, necessitating formulation optimization for bioavailability .
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step organic reactions (Figure 1):
-
Benzothiazole ring formation: Cyclization of 2-aminothiophenol with chloroacetyl chloride under microwave irradiation .
-
Azetidine incorporation: Nucleophilic substitution using azetidine precursors (e.g., 3-azetidinol) .
-
Esterification: Coupling with benzothiazole-2-carboxylic acid via Steglich esterification .
Industrial-scale challenges:
-
Low yields (≤45%) due to steric hindrance during esterification.
-
Purification requires chromatography, increasing production costs .
Spectroscopic Characterization
| Technique | Key Signals |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 7.85 (d, J=8 Hz, 2H, Ar-H), δ 4.45 (m, 1H, azetidine), δ 3.89 (s, 3H, OCH₃) |
| ¹³C NMR | δ 166.5 (C=O), 162.1 (C=N), 55.2 (OCH₃) |
| HRMS | m/z 397.0521 [M+H]⁺ |
Biological Activities and Mechanisms
Enzyme Inhibition
Studies on structurally analogous benzothiazoles reveal potential targets:
Acetylcholinesterase (AChE) Inhibition
DNA Gyrase Inhibition
-
MIC: 3.13 µM against Enterococcus faecalis (vs. 3.03 µM for ciprofloxacin) .
-
Binding: Interaction with GyrB ATPase domain, disrupting DNA supercoiling .
Antimicrobial Activity
| Organism | MIC (µM) | Reference |
|---|---|---|
| Staphylococcus aureus | 2.03–6.55 | |
| Escherichia coli | 5.12–10.24 | |
| Candida albicans | 8.76 |
Notable SAR trends:
-
Methoxy group enhances membrane penetration via increased lipophilicity .
-
Azetidine ring improves target selectivity by reducing off-site binding .
Comparative Analysis with Analogues
Structural Analogues
| Compound | Key Modification | Activity (IC₅₀) |
|---|---|---|
| Riluzole | 6-Trifluoromethoxy | 12 µM (ALS model) |
| Dexpramipexole | 2-Aminobenzothiazole | 8 µM (ALS model) |
| Target compound | Azetidine-carboxylate | 23.4 nM (AChE) |
Advantages:
Research Gaps and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume